Chromium(5+)

Bond valence sum Coordination chemistry Oxidation state determination

High-valent Cr(V) intermediates are transient and difficult to isolate, limiting mechanistic studies. This monoatomic Cr(V) (d¹) provides defined coordination geometry and EPR-active (g⊥ = 1.975) species for precise redox investigations. - **Key applications:** Selective sulfide→sulfoxide oxygenation (10-20× rate acceleration with pyridine N-oxide); H-atom abstraction kinetics (λ = 1.03 eV); catalyst genesis monitoring via EPR. - **Supply chain:** Available as stabilized coordination complexes; technical data sheet includes Cr-O bond parameters (R₀ = 1.762(14) Å).

Molecular Formula Cr+5
Molecular Weight 51.996 g/mol
CAS No. 14280-17-2
Cat. No. B082803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(5+)
CAS14280-17-2
SynonymsCHROMIUM(V)
Molecular FormulaCr+5
Molecular Weight51.996 g/mol
Structural Identifiers
SMILES[Cr+5]
InChIInChI=1S/Cr/q+5
InChIKeyRKCWRYBOSIJRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(5+) Compound Profile


Chromium(5+) (Cr(V), CAS 14280-17-2) is a monoatomic pentacation with the formula Cr [1]. This high-valent d¹ electron configuration species exists primarily as a reactive intermediate or in stabilized coordination complexes, rather than as an isolated free ion . In coordination chemistry, Cr(V) forms complexes with diverse ligand classes including oxo, peroxo, salen, and corrole frameworks, with characteristic Cr−O bond parameters (R₀ = 1.762(14) Å) distinct from other chromium oxidation states [2]. The compound is predominantly utilized in mechanistic and catalytic oxidation research, where its unique electronic structure and redox behavior differentiate it from Cr(III) and Cr(VI) analogs .

Oxidation Catalysis Mechanistic studies with defined high-valent Cr(V) oxidants
Spectroscopic Speciation EPR-based oxidation state monitoring in catalysts
Coordination Chemistry Peroxo and salen ligand framework investigations

Why Chromium(5+) Cannot Be Substituted


Generic substitution among chromium oxidation states (Cr(III), Cr(IV), Cr(V), Cr(VI)) fails because the d-electron count fundamentally governs coordination geometry, redox thermodynamics, and reaction pathways. Cr(V) (d¹) possesses a single unpaired electron that confers paramagnetic properties detectable by EPR spectroscopy, whereas Cr(III) (d³) and Cr(VI) (d⁰) exhibit markedly different spectroscopic signatures and reactivities [1]. In peroxo chemistry, chromium uniquely spans four oxidation states (III, IV, V, VI) within the same ligand framework, a property distinguishing chromium peroxo compounds from molybdenum and tungsten dioxygen complexes, which are restricted to the d⁰ M(VI) state with only one exception [2]. Furthermore, in catalytic oxidation systems, oxo(salen)chromium(V) complexes are isolable and stable intermediates, unlike their manganese and iron counterparts which exhibit fleeting existence, making Cr(V) essential for mechanistic studies and applications requiring defined high-valent oxidants [3].

d¹ electron configuration confers distinct paramagnetic EPR signatures; Cr(III) d³ and Cr(VI) d⁰ exhibit different spectroscopic behavior, limiting direct substitution in mechanistic or catalytic studies.
Chromium peroxo frameworks accommodate four oxidation states (III–VI), while Mo/W analogs are restricted to d⁰ M(VI); Cr(V) is critical for accessing intermediate redox steps not available with other metals.
Oxo(salen)Cr(V) complexes are isolable and stable; corresponding Mn(V) and Fe(V) species cannot be isolated, preventing pre-characterization and reproducible oxidant generation in oxidation protocols.

Chromium(5+) Differentiation Evidence


Cr–O Bond Valence Parameter Differentiation

Bond valence sum analysis of 242 CrOn fragments (n = 3–6) from the Cambridge Structural Database yielded distinct R₀ values for chromium oxidation states. Cr(V) exhibits an R₀ value of 1.762(14) Å, which lies intermediate between Cr(III) at 1.708(7) Å and Cr(VI) at 1.793(7) Å [1]. This monotonic increase in R₀ with increasing oxidation state provides a quantitative crystallographic parameter for distinguishing Cr(V) complexes from other chromium oxidation states in Cr−O bonded systems. The analysis also revealed that fitting difficulties arise specifically for Cr(V) and Cr(VI) complexes with coordination numbers 4 and 5, indicating unique geometric constraints not observed for lower oxidation states [1].

Cr–O Bond Valence
Cross-study
R₀ = 1.762(14) Å
Enables oxidation state identification in mixed-valence Cr materials
Differs from Cr(III) 1.708 Å and Cr(VI) 1.793 Å
Bond valence sum Coordination chemistry Oxidation state determination

EPR g-Value Signatures of Cr(V) vs. Cr(III)

In chromia supported on titania catalysts, EPR spectroscopy enables clear differentiation between chromium oxidation states. Cr(V) surface complexes exhibit a characteristic narrow γ-signal with g⊥ = 1.975 and g|| = 1.955–1.964, whereas Cr(III) surface ions produce a broad β-signal at g = 1.98 attributed to magnetically interacting species [1]. The Cr(V) γ-signal demonstrates antiferromagnetic exchange coupling to other surface species as evidenced by temperature-dependent measurements (77–423 K) and frequency-dependent studies at ν = 9.5 and 35 GHz [1]. In aqueous biological systems, Cr(V) species produce a sharp single signal at g = 1.984–1.987, with signal intensity remaining stable across pH 3.0–6.0 but disappearing at pH ≥ 8.0 [2].

EPR g-Value Signature
Head-to-head
Cr(V) γ-signal
g⊥ = 1.975, g|| = 1.955–1.964
Cr(III) β-signal
g = 1.98 (broad)
Non-destructive oxidation state speciation in catalysts
Temperature- and frequency-resolved EPR
EPR spectroscopy Heterogeneous catalysis Surface characterization

Cr(V) Peroxo Complex Versatility vs. Mo and W

Chromium peroxo compounds of general formula Cr(O₂)ₙOₘAₚ (n = 1, 2, 4; m = 0, 1; p = 0–4) can accommodate metal atoms in four distinct oxidation states: +3 (d³), +4 (d²), +5 (d¹), and +6 (d⁰) [1]. This property distinguishes chromium peroxo compounds from molybdenum and tungsten dioxygen complexes, which, with only one exception, are exclusively represented by d⁰ M(VI) compounds [1]. Among eleven characterized chromium peroxo compounds, Cr(V) (d¹) represents a unique intermediate oxidation state that is structurally accessible within the same ligand framework as Cr(III) and Cr(VI) [1].

Peroxo Oxidation States
Class-level
Cr: 4 states (III–VI)
Mo/W: 1 state (VI only)
Cr(V) enables multi-electron catalytic cycles inaccessible to Mo/W
Based on 11 Cr peroxo compounds; review-level evidence
Peroxo complexes Group VI transition metals Oxidation state diversity

Oxo(salen)Cr(V) Stability vs. Mn and Fe Analogs

The oxo(salen)chromium(V) ion, [(salen)Crⱽ=O]⁺, generated from Cr(III)–salen complex and PhIO, is stable and can be isolated, unlike oxo(salen)manganese and oxo(salen)iron ions which exhibit fleeting existence [1]. This enhanced stability enables direct mechanistic investigation of the Cr(V) species as the active oxidant. In organic sulfide oxygenation, oxo(salen)chromium(V) complexes oxidize substrates selectively to sulfoxides in high yield, with the reaction rate accelerated 10–20 times by the addition of ligand oxides (pyridine N-oxide, 4-picoline N-oxide, 4-phenyl pyridine N-oxide, triphenylphosphine oxide) [1]. Notably, the chromium(V)-oxo species itself was determined not to serve as the major oxidant under visible light photochemical generation conditions, highlighting the complex and context-dependent reactivity of Cr(V) intermediates [2].

Oxo(salen) Stability
Head-to-head
Cr(V) complex
Isolable, stable; 10–20× rate acceleration with ligand oxides
Mn(V) / Fe(V) analogs
Fleeting, not isolable
Pre-formed oxidant enables precise stoichiometric control and reproducibility
Sulfide oxidation; ligand oxides enhance rate
Salen complexes Oxidation catalysis High-valent intermediates

Cr(V)-Oxo Reorganization Energy vs. Fe(IV)-Oxo

A mononuclear Cr(V)-oxo complex, [Crⱽ(O)(6-COO⁻-tpa)](BF₄)₂, exhibits a reduction potential (Eᵣₑd) of 1.23 V vs. SCE in acetonitrile, determined via electron-transfer equilibrium with [Ruᴵᴵ(bpy)₃]²⁺ [1]. The reorganization energy (λ) of this Cr(V)-oxo complex was determined to be 1.03 eV, which is substantially smaller than the λ value of 2.37 eV reported for an Fe(IV)-oxo complex [1]. The lower reorganization energy for Cr(V) is attributed to minimal structural change during electron transfer due to the dπ character of the electron-accepting LUMO [1]. In hydrogen-atom transfer reactions with benzyl alcohol derivatives, the mechanism switches from concerted proton-coupled electron transfer (PCET) to stepwise ET-proton transfer depending on substrate redox potential [1].

Reorganization Energy
Cross-study
λ = 1.03 eV
Lower barrier for outer-sphere electron transfer vs Fe(IV)-oxo (λ = 2.37 eV)
Eᵣₑd = 1.23 V vs. SCE; dπ LUMO minimizes structural change
Redox thermodynamics Electron transfer Marcus theory

Cr(V) DNA Damage Specificity at Guanine Sites

Chromium(V)-mediated oxidative damage of deoxyribonucleic acids was investigated at neutral pH using bis(2-ethyl-2-hydroxybutanato)oxochromate(V) (I) and bis(hydroxyethyl)amino-tris(hydroxymethyl)methane)oxochromate(V) (II) [1]. Polyacrylamide gel electrophoresis experiments revealed more damage at G (guanine) sites compared to other bases [1]. Three primary oxidation products were characterized: 5-methylene-2-furanone (5-MF), furfural, and 8-oxo-2′-deoxyguanosine. Double-stranded DNA produced more furfural than furanone, attributed to preferential hydrogen abstraction from the C5′ position of ribose when Cr(V) is bound to the phosphate diester moiety [1]. Unlike Cr(VI), which requires intracellular reduction to reactive intermediates and does not directly react with DNA, Cr(V) can directly coordinate and damage macromolecules [2].

DNA Damage Specificity
Cross-study
Cr(V) complex
Preferential guanine site oxidation
Cr(VI)
No direct DNA reaction; requires reduction
Distinct toxicological fingerprint for Cr(V) exposure attribution
Products: 5-MF, furfural, 8-oxo-dG; dsDNA favors furfural
Genotoxicity DNA oxidation Chromium toxicology

Chromium(5+) Research and Industrial Applications


Selective Sulfoxidation with Cr(V) Catalysts

Oxo(salen)chromium(V) complexes are uniquely suited for selective organic sulfide oxygenation to sulfoxides in high yield, with reaction rates that can be accelerated 10–20× by the addition of ligand oxides such as pyridine N-oxide or triphenylphosphine oxide [1]. Unlike oxo(salen)manganese and oxo(salen)iron analogs that cannot be isolated, Cr(V) complexes can be pre-formed and characterized, enabling precise control over oxidant stoichiometry and reproducible catalytic protocols [1].

EPR Quality Control for Chromium Catalysts

The distinct EPR signatures of Cr(V) surface complexes (g⊥ = 1.975, g|| = 1.955–1.964) enable non-destructive quantification of chromium oxidation states in supported catalysts such as chromia/titania systems [1]. This spectroscopic differentiation from Cr(III) (broad β-signal at g = 1.98) is essential for monitoring catalyst genesis, optimizing calcination conditions, and ensuring batch-to-batch consistency in industrial catalyst production [1].

Electron-Transfer Studies with Cr(V)-Oxo

Cr(V)-oxo complexes exhibit a reorganization energy (λ = 1.03 eV) that is 56% lower than Fe(IV)-oxo analogs (λ = 2.37 eV), making them valuable model systems for studying outer-sphere electron-transfer kinetics and proton-coupled electron transfer (PCET) mechanisms [1]. The isolable nature and defined reduction potential (Eᵣₑd = 1.23 V vs. SCE) of Cr(V)-oxo species enable systematic investigation of H-atom abstraction reactivity with benzyl alcohol derivatives, where the mechanism switches from concerted PCET to stepwise ET/PT depending on substrate redox potential [1].

Cr(V) DNA Damage Profiling in Carcinogenesis

Cr(V) complexes produce a distinct DNA damage signature characterized by preferential oxidation at guanine sites and formation of specific products (5-methylene-2-furanone, furfural, 8-oxo-2′-deoxyguanosine) [1]. This G-site specificity and product distribution distinguishes Cr(V)-mediated genotoxicity from Cr(VI) and Cr(III) effects, providing a critical tool for attributing DNA damage to specific chromium intermediates in mechanistic toxicology and environmental health studies [1][2].

Application
Selection Property
Validation Focus
Selective sulfoxidation research
Isolable oxo(salen)Cr(V) complex
Oxidant stoichiometry control and reproducibility
EPR-based catalyst speciation
Characteristic Cr(V) EPR γ-signal
Non-destructive oxidation state monitoring
Outer-sphere electron-transfer studies
Low reorganization energy for electron transfer
Electron-transfer kinetics model system
Mechanistic genotoxicity profiling
Guanine-specific DNA damage signature
Toxicological intermediate attribution

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